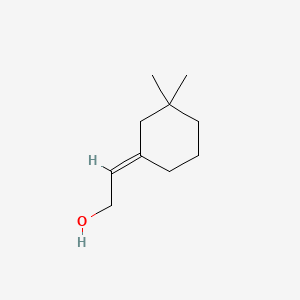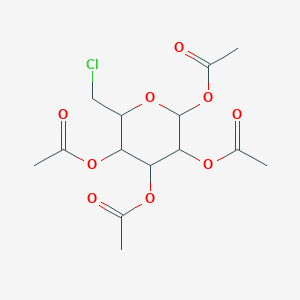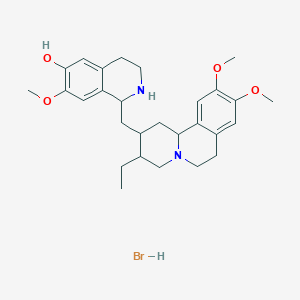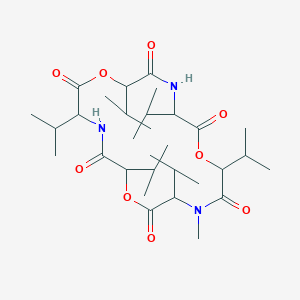
3-Ethyl-3-(methoxymethyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-3-(methoxymethyl)azetidine is a four-membered nitrogen-containing heterocycle. Azetidines are known for their significant ring strain, which imparts unique reactivity to these compounds. This particular azetidine derivative is characterized by the presence of an ethyl group and a methoxymethyl group attached to the nitrogen atom, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3-(methoxymethyl)azetidine typically involves the aza-Michael addition reaction. This method allows for the construction of C–N bonds by reacting α,β-unsaturated esters with heterocyclic amines . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of azetidines, including this compound, often relies on scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-3-(methoxymethyl)azetidine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-CPBA, reducing agents like hydrogen gas with palladium catalysts, and nucleophiles such as amines or thiols . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and substituted azetidines, which can serve as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
3-Ethyl-3-(methoxymethyl)azetidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Ethyl-3-(methoxymethyl)azetidine involves its interaction with molecular targets through its nitrogen atom. The ring strain in the azetidine ring facilitates nucleophilic attack, leading to ring-opening reactions that can modulate biological pathways . The compound’s ability to form stable complexes with metal ions also contributes to its activity in various applications .
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
Piperidines: Six-membered nitrogen-containing heterocycles commonly used in medicinal chemistry.
Uniqueness
3-Ethyl-3-(methoxymethyl)azetidine is unique due to its four-membered ring structure, which imparts a balance of stability and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry .
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
3-ethyl-3-(methoxymethyl)azetidine |
InChI |
InChI=1S/C7H15NO/c1-3-7(6-9-2)4-8-5-7/h8H,3-6H2,1-2H3 |
InChI Key |
YPVGMHSBIMSRAC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CNC1)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-[Acetyl(methyl)amino]-1-phenylpropyl acetate](/img/structure/B12285893.png)




![Methyl 5-{[2-chloro-4-(trifluoromethyl)phenyl]sulfanyl}-2-nitrobenzoate](/img/structure/B12285921.png)
